3-(2-Methoxypyridin-4-yl)aniline
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Overview
Description
3-(2-Methoxy-4-pyridinyl)benzenamine is an organic compound that features a benzene ring substituted with a methoxy group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-pyridinyl)benzenamine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another method involves electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with electrophiles to introduce the desired functional groups . This method is useful for introducing various substituents onto the benzene ring.
Industrial Production Methods
Industrial production of 3-(2-Methoxy-4-pyridinyl)benzenamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-pyridinyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like bromine (Br₂) and nitronium ion (NO₂⁺) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(2-Methoxy-4-pyridinyl)benzenamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-pyridinyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives share a similar aromatic structure and are known for their diverse biological activities.
Thiazole Derivatives: Thiazole derivatives also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
3-(2-Methoxy-4-pyridinyl)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a pyridinyl group on the benzene ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(2-methoxypyridin-4-yl)aniline |
InChI |
InChI=1S/C12H12N2O/c1-15-12-8-10(5-6-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3 |
InChI Key |
NXXMCYWNXYBRGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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